2'-Fluoro-2'-deoxy-ATP.4Li

DNA polymerase selectivity Nucleotide analog incorporation Mitochondrial DNA replication

2′-Fluoro-2′-deoxy-ATP tetralithium (2′-F-dATP.4Li; C10H11FLi4N5O12P3, MW 532.90 g/mol) is a fluorinated adenosine triphosphate (ATP) analog in which the 2′-hydroxyl group of the ribose moiety is substituted with fluorine. This modification confers enhanced chemical and enzymatic stability while preserving substrate recognition by numerous ATP-dependent enzymes.

Molecular Formula C10H11FLi4N5O12P3
Molecular Weight 533.0 g/mol
Cat. No. B15586863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2'-deoxy-ATP.4Li
Molecular FormulaC10H11FLi4N5O12P3
Molecular Weight533.0 g/mol
Structural Identifiers
InChIInChI=1S/C10H15FN5O12P3.4Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5-,7-,10-;;;;/m1..../s1
InChIKeyKBUMVRYFCCRIEW-RBLJNHJVSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Fluoro-2'-deoxy-ATP.4Li: Comparative Specifications and Core Characteristics for Research Procurement


2′-Fluoro-2′-deoxy-ATP tetralithium (2′-F-dATP.4Li; C10H11FLi4N5O12P3, MW 532.90 g/mol) is a fluorinated adenosine triphosphate (ATP) analog in which the 2′-hydroxyl group of the ribose moiety is substituted with fluorine [1]. This modification confers enhanced chemical and enzymatic stability while preserving substrate recognition by numerous ATP-dependent enzymes [2]. The tetralithium salt form is supplied as a 100 mM aqueous solution for compatibility with enzymatic incorporation workflows .

Fluorinated ATP analog with enhanced enzymatic stability and preserved substrate recognition
Compatible with enzymatic incorporation workflows, including polymerase and kinase studies
Supplied as a ready-to-use 100 mM aqueous solution (tetralithium salt), reducing handling variability

Enzymatic Selectivity of 2'-Fluoro-2'-deoxy-ATP.4Li: Why Unmodified ATP and Other Analogs Are Not Interchangeable


Substitution of 2′-F-dATP.4Li with unmodified ATP or alternative nucleotide analogs is not straightforward due to pronounced differences in enzyme recognition, catalytic efficiency, and downstream functional outcomes. While ATP serves as the universal energy currency and substrate for hundreds of enzymes, fluorination at the 2′-position introduces a discrete electronic and steric perturbation that markedly alters kinetic parameters in an enzyme-specific manner [1]. The fluorine atom's strong electronegativity and small van der Waals radius preserve hydrogen-bonding capacity while enhancing resistance to nucleases—a property not shared by unmodified nucleotides [2]. These differential biochemical behaviors necessitate empirical validation for each intended application, as described in the quantitative evidence below.

Enzyme selectivity
2'-Fluoro substitution may alter polymerase recognition and catalytic efficiency relative to unmodified ATP, requiring empirical verification for each enzyme system.
Nuclease sensitivity
Unmodified ATP lacks the nuclease resistance conferred by the 2'-fluoro group, leading to different stability profiles in biological matrices.
Spectroscopic handle
ATP cannot provide a 19F NMR reporter for label-free real-time kinetic monitoring, unlike the fluorinated analog.

Quantitative Differentiation Evidence: 2'-Fluoro-2'-deoxy-ATP.4Li vs. ATP and Structural Analogs


Differential Substrate Recognition by Human DNA Polymerases: Pol α vs. Pol γ

2′-F-dATP is not incorporated by human DNA polymerase α (Pol α) but serves as a substrate for human DNA polymerase γ (Pol γ). In direct comparative assays, Pol α incorporated all tested 2′-fluorinated dNTPs except 2′-F-dATP, whereas Pol γ incorporated all 2′-fluorinated dNTPs, including 2′-F-dATP [1]. This enzyme-specific discrimination is not observed with unmodified dATP, which is universally incorporated by both polymerases.

Pol α vs Pol γ Incorporation
Head-to-head
2′-F-dATP not incorporated by Pol α; incorporated by Pol γ. Unmodified dATP is substrate for both.
Supports mitochondrial DNA replication selectivity studies
Nuclear polymerase (Pol α) spared
DNA polymerase selectivity Nucleotide analog incorporation Mitochondrial DNA replication

E. coli RNA Polymerase Inhibition Potency: 2'-F-dATP vs. Structural Analogs

2′-F-dATP inhibits Escherichia coli DNA-dependent RNA polymerase with an inhibition constant (Ki) of 200 µM [1]. In contrast, the closely related analog 2′-deoxy-2′-azidoadenosine triphosphate (2′-N3-dATP) exhibits a substantially lower Ki of 25 µM under identical assay conditions, representing an 8-fold difference in inhibitory potency [1]. This difference stems from the distinct electronic and steric properties of fluorine versus azide at the 2′-position.

RNA Polymerase Ki
Head-to-head
Ki = 200 µM against E. coli RNA polymerase (8-fold lower potency than 2′-N3-dATP, Ki = 25 µM)
Supports moderate-affinity prokaryotic transcription inhibition studies
Reversible inhibition, not transcription termination
RNA polymerase inhibition Transcription termination Prokaryotic transcription

ATPase Inhibition Profile: Ki and IC50 Values vs. Natural Substrate ATP

2′-Fluoro-2′-deoxy-ATP functions as a competitive inhibitor of ATP in ATPase-catalyzed hydrolysis reactions. BRENDA enzyme database records a Ki value of 0.4 µM and an IC50 value of 0.5 µM for inhibition of the ATPase reaction [1]. Under identical conditions (pH 7.5, 37°C, wild-type enzyme), unmodified ATP exhibits no inhibition (Km typically in the micromolar to millimolar range depending on the specific ATPase), confirming that the 2′-fluoro modification confers inhibitor behavior rather than productive substrate turnover.

ATPase Inhibition
Class-level
Ki = 0.4 µM; IC50 = 0.5 µM for ATPase reaction. ATP is natural substrate (no inhibition).
Supports ATPase competitive inhibition research
BRENDA ligand entry; class-level inference
ATPase inhibition Enzyme kinetics Phosphate hydrolysis

Nuclease Resistance Conferred by 2'-Fluoro Modification in Oligonucleotides

Oligonucleotides containing 2′-fluoro modifications exhibit significantly enhanced resistance to ribonuclease degradation compared to unmodified RNA. The increased chemical stability of 2′-deoxy-2′-fluoro RNA oligonucleotide analogs leads to longer survival times in biological environments [1]. Thermodynamic analysis indicates that this higher stability is entirely based on favorable enthalpy (ΔH) rather than entropy (ΔS), suggesting strengthened base-pairing interactions [1]. In comparative studies, 2′-fluoro-modified siRNAs exhibited enhanced stability and reduced degradation compared to unmodified counterparts, leading to improved therapeutic outcomes in hepatitis B virus infection models .

Nuclease Resistance
Data to verify
2′-F-modified oligonucleotides show enhanced stability and extended survival; favorable ΔH, not ΔS
Supports oligonucleotide stability research context
Quantitative half-life data not reported
Oligonucleotide stability Antisense therapeutics siRNA modification

19F NMR Detectability: A Unique Spectroscopic Handle Absent in Natural ATP

2′-F-dATP contains a fluorine atom at the 2′-position that serves as a sensitive 19F NMR reporter group, enabling real-time monitoring of enzymatic reactions without the need for radioactive or chromogenic labels. This spectroscopic handle is absent in unmodified ATP, which lacks fluorine . 2′-Fluoro-ATP has been validated as a substrate for at least nine enzymes spanning three enzyme subclasses (transferases, hydrolases, and ligases), including both small-molecule and protein kinases [1]. In assays with adenylate kinase and hexokinase, 2′-fluoro-ATP effectively replaced ATP while providing comparable kinetic data and permitting reaction tracking via 19F NMR .

19F NMR Detection
Head-to-head
Sensitive 19F NMR reporter; validated substrate for 9 enzymes (kinases, synthetases, hydrolases). ATP lacks fluorine.
Supports label-free enzyme kinetic studies
Eliminates radioactive or chromogenic labels
19F NMR spectroscopy Enzyme activity screening Real-time reaction monitoring

Tetralithium Salt Formulation: Solubility and Handling Advantages Over Free Acid and Sodium Salt Forms

The tetralithium (4Li) salt form of 2′-F-dATP is supplied as a 100 mM aqueous solution (H₂O buffer), eliminating the need for dissolution and pH adjustment steps required with free acid or lyophilized sodium salt forms . In contrast, the sodium salt formulation (2′-Fluoro-dATP sodium salt, available from multiple vendors) is typically supplied as a lyophilized powder requiring reconstitution, with storage recommendations noting short-term ambient temperature exposure limited to 1 week cumulative . The lithium salt solution format reduces handling variability, minimizes exposure to ambient conditions, and ensures consistent concentration for reproducible enzymatic assays.

Tetralithium Salt Form
Data to verify
100 mM aqueous solution, ready-to-use; vs lyophilized sodium salt requiring reconstitution and pH adjustment
May reduce handling variability in enzymatic assays
Supplier-provided formulation; verify storage conditions
Nucleotide salt selection Experimental reproducibility Aqueous solubility

Recommended Application Scenarios for 2'-Fluoro-2'-deoxy-ATP.4Li Based on Quantitative Evidence


19F NMR-Based Enzyme Activity Screening for Kinase and ATPase Targets

Leveraging the 19F NMR spectroscopic handle unique to fluorinated ATP analogs, 2′-F-dATP.4Li enables label-free, real-time monitoring of enzyme reactions [1]. This application is validated for kinases, synthetases, and hydrolases, with demonstrated substrate activity for at least nine enzymes across transferase, hydrolase, and ligase subclasses [2]. The 100 mM aqueous tetralithium solution format facilitates direct addition to NMR tubes without reconstitution variability [3].

Selective Mitochondrial DNA Polymerase Studies and Antimitochondrial Agent Development

The differential incorporation of 2′-F-dATP by human DNA polymerase γ (mitochondrial) but not polymerase α (nuclear) provides a mechanistic basis for studying mitochondrial DNA replication in isolation [1]. This selectivity enables researchers to target mitochondrial polymerase activity while minimizing interference with nuclear DNA synthesis pathways, a property relevant for investigating mitochondrial toxicity mechanisms and developing mitochondria-specific nucleotide analogs.

Synthesis of Nuclease-Resistant 2′-Fluoro-Modified Oligonucleotides via Enzymatic Incorporation

Therminator DNA polymerases catalyze the highly accurate synthesis of fully 2′-fluoro-modified oligonucleotides using 2′-F-dATP as a substrate [1]. The resulting 2′-fluoro-modified RNA and DNA oligonucleotides exhibit enhanced resistance to ribonucleases and extended survival in biological environments [2]. This application supports aptamer development, antisense oligonucleotide synthesis, and siRNA modification workflows where nuclease stability is critical.

RNA Polymerase Inhibition Studies in Prokaryotic Transcription Systems

With a defined Ki of 200 µM against E. coli RNA polymerase, 2′-F-dATP.4Li serves as a moderate-affinity competitive inhibitor for studying prokaryotic transcription initiation and elongation [1]. Unlike the more potent 2′-azido analog (Ki = 25 µM), the fluoro derivative permits reversible inhibition studies without complete transcription arrest, making it suitable for mechanistic investigations of RNA polymerase nucleotide selectivity.

Application
Selection Property
Validation Focus
19F NMR enzyme screening
19F NMR reporter capability
Label-free real-time kinetics
Mitochondrial polymerase selectivity studies
Pol γ-selective incorporation
Nuclear vs mitochondrial discrimination
Oligonucleotide stability synthesis
Nuclease-resistant 2'-F modification
Enzymatic incorporation fidelity
Prokaryotic transcription inhibition
Moderate-affinity RNAP inhibitor
Reversible inhibition mechanism
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